molecular formula C21H25ClN2O3S B2998030 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 941911-03-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2998030
CAS No.: 941911-03-1
M. Wt: 420.95
InChI Key: RPWBFPDHMXEMAT-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an N-(2,3-dimethylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15-6-5-8-20(16(15)2)23-21(25)14-18-7-3-4-13-24(18)28(26,27)19-11-9-17(22)10-12-19/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWBFPDHMXEMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 399.9 g/mol. The structure includes a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have been shown to possess antibacterial activity against various strains of bacteria. A study demonstrated that synthesized piperidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The presence of the sulfonamide group enhances the compound's ability to bind to the active site of these enzymes, leading to increased pharmacological efficacy .

Anticancer Properties

Preliminary studies suggest that related compounds exhibit anticancer activities. For example, certain piperidine derivatives have been tested against cancer cell lines such as MCF-7 and MDA-MB-231, showing promising results in inhibiting cell proliferation . The mechanism may involve induction of apoptosis and modulation of cell cycle progression.

The biological activity of This compound is attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal communication.
  • Enzyme Interaction : By binding to enzymes like AChE, it can modulate their activity, impacting neurotransmitter levels in the synaptic cleft.

Case Studies and Research Findings

StudyFindings
Sanchez-Sancho et al. (1998)Investigated the synthesis of piperidine derivatives; noted their anesthetic activity and potential in treating cocaine abuse .
Nithiya et al. (2011)Highlighted the hypoglycemic effects and enzyme inhibition capabilities of sulfamoyl-containing compounds .
Recent Anticancer StudiesShowed IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant growth inhibition compared to established chemotherapeutics .

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : A piperidine ring (six-membered nitrogen-containing heterocycle) fused with a sulfonyl group at the 1-position.
  • Substituents :
    • A 4-chlorophenylsulfonyl group attached to the piperidine nitrogen.
    • An acetamide side chain at the 2-position of the piperidine, linked to a 2,3-dimethylphenyl group.
  • Molecular formula : C21H23ClN2O3S (inferred from analogs in –14).

Piperidine sulfonylation : Reacting piperidine derivatives with 4-chlorobenzenesulfonyl chloride.

Acetamide coupling : Using reagents like HATU or DIPEA to conjugate the acetamide group to the piperidine ring, followed by reaction with 2,3-dimethylaniline .

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related acetamide derivatives:

Structural Analogs with Piperidine/Sulfonyl Moieties

Compound Name Key Structural Differences Molecular Formula Molecular Weight Notable Properties/Activities Source
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide N-(4-ethylphenyl) vs. N-(2,3-dimethylphenyl) substituent C21H25ClN2O3S 421.0 No reported bioactivity
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-dimethoxyphenethyl)acetamide N-(3,4-dimethoxyphenethyl) substituent C23H29ClN2O5S 481.0 Enhanced solubility (methoxy groups)
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide Indole-sulfonyl core vs. piperidine-sulfonyl C25H23FN2O3S 450.5 Potential CNS activity (fluorine atom)

Key Observations :

  • Core modifications : Replacing the piperidine-sulfonyl group with an indole-sulfonyl system () introduces aromaticity, which could alter binding interactions in enzyme targets .

Functional Analogs with Acetamide Backbones

Compound Name Key Functional Differences Biological Activity Target Enzymes/Pathways Source
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole-thiol vs. piperidine-sulfonyl Acetylcholinesterase inhibition (IC50: 0.19–0.37 µM) Cholinergic signaling
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring vs. piperidine Antimicrobial activity (unquantified) Bacterial enzymes
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-thioether vs. sulfonyl-piperidine Intermediate for bioactive molecules Undisclosed

Key Observations :

  • Enzyme inhibition : The target compound’s sulfonyl-piperidine group may mimic the transition state of acetylcholinesterase substrates, similar to oxadiazole-thiol analogs in .

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and challenges?

The compound can be synthesized via multi-step reactions involving sulfonylation of piperidine derivatives and subsequent coupling with substituted phenylacetamide intermediates. A common approach involves:

  • Step 1 : Sulfonylation of piperidine using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Acetamide formation via nucleophilic substitution between the sulfonylated piperidine intermediate and activated 2,3-dimethylphenylacetic acid derivatives (e.g., using carbodiimide coupling agents like EDC) . Typical yields range from 2–5% for multi-step pathways, with challenges including purification of intermediates and stereo-specific control during piperidine functionalization .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly for the sulfonyl-piperidine moiety .
  • X-ray Crystallography : Essential for resolving conformational flexibility of the piperidine ring and verifying sulfonyl-phenyl spatial orientation. Asymmetric unit analysis can reveal multiple molecular conformers .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, especially for detecting impurities in multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Contradictions often arise from variances in assay conditions or compound purity. Methodological strategies include:

  • Standardized Bioactivity Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and solvent systems) .
  • Purity Validation : Use HPLC-MS to ensure >95% purity and quantify degradation products .
  • Data Normalization : Normalize activity metrics to internal controls (e.g., reference inhibitors) to account for inter-lab variability .

Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for in vivo studies?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the 2,3-dimethylphenyl ring or piperidine nitrogen to enhance aqueous solubility .
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsion systems to improve dissolution kinetics .
  • Prodrug Design : Mask the sulfonyl group with enzymatically cleavable moieties (e.g., ester linkages) to enhance membrane permeability .

Q. How does the sulfonyl group influence intermolecular interactions, as revealed by crystallographic studies?

The sulfonyl group participates in C–H⋯O hydrogen bonding and π–π stacking with aromatic systems:

  • Hydrogen Bonding : Stabilizes crystal packing via interactions between sulfonyl oxygen and adjacent phenyl/piperidine C–H groups .
  • Steric Effects : The 4-chlorophenyl substituent induces torsional strain in the piperidine ring, leading to conformational polymorphism in the solid state .
  • Electrostatic Contributions : The sulfonyl group’s electron-withdrawing nature polarizes the piperidine ring, affecting ligand-receptor binding in biological studies .

Methodological Resources

  • Synthetic Protocols : Refer to carbodiimide-mediated coupling in dichloromethane and sulfonylation under anhydrous conditions .
  • Crystallography Guidelines : Use slow evaporation from chloroform/acetone (1:5 v/v) for single-crystal growth .
  • Data Validation : Cross-reference spectral data with PubChem entries and ensure compliance with IUPAC naming conventions .

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